5-Ethynyl-1,2,3-trimethoxybenzene
Overview
Description
5-Ethynyl-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Properties
5-Ethynyl-1,2,3-trimethoxybenzene has been utilized in the synthesis of various chemical compounds. For example, its derivatives were prepared via Sonogashira coupling, highlighting the substance's role in creating compounds with specific spectroscopic properties. These properties were influenced by the substitution pattern of the alkynyl compounds, demonstrating its utility in developing materials with desired UV–vis and fluorescence characteristics (Hennrich, 2004).
Physical, Thermal, and Spectral Properties Modification
Research has also focused on altering the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene derivatives. One study examined the influence of biofield energy treatment, which resulted in significant changes in properties like melting temperature, thermal stability, and the frequency of C-O bonds. Such modifications are crucial for its use in various industrial applications (Trivedi et al., 2015).
Application in Sensor Technology
The compound has been employed in developing sensitive and reusable sensors. For instance, an electrochemical impedimetric aptasensor for ochratoxin A detection was developed using a derivative of 1,2,3-trimethoxybenzene. This application demonstrates its potential in creating efficient and precise sensors for various environmental and health-related substances (Hayat et al., 2013).
Contributions in Organic Synthesis
It plays a critical role in the synthesis of novel organic compounds. For example, its ethynyl derivative was used to develop new phenethylamines, indicating its importance in synthesizing complex organic structures (Trachsel, 2003).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of 1,2,3-trimethoxybenzene have shown potential in synthesizing compounds with cytotoxic activities, indicating their importance in drug discovery and development (Raghavender et al., 2022).
Mechanism of Action
Target of Action
5-Ethynyl-1,2,3-trimethoxybenzene has been found to have cytotoxic activity against the A549 lung cancer cells . The primary targets of this compound are therefore likely to be cellular components involved in the growth and proliferation of these cancer cells.
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits the growth and proliferation of cancer cells
Biochemical Pathways
Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and proliferation .
Result of Action
The primary result of the action of this compound is a reduction in the viability of A549 lung cancer cells . Some analogs of this compound have shown moderate to good cytotoxic activities, with IC50 values in the range of 65.05 ± 1.12 to 71.56 ± 1.29 µM .
Properties
IUPAC Name |
5-ethynyl-1,2,3-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJQFRCCCDJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474064 | |
Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53560-33-1 | |
Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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